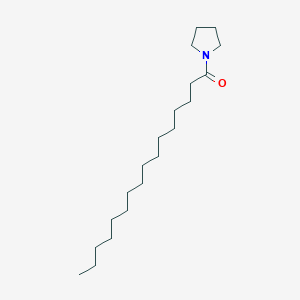
2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Übersicht
Beschreibung
2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as homophthalic anhydride, this compound has been synthesized using various methods and studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
- Synthesis of New Derivatives : A study by Tan et al. (2016) developed a new synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene and involving epoxidation and opening of the epoxide with nucleophiles (Tan et al., 2016).
- Formation of Tricyclic N-Aminoimides : Struga et al. (2007) synthesized two new N-aminoimides and analyzed their molecular and crystal structure, highlighting the versatility of such compounds (Struga et al., 2007).
Structural and Theoretical Studies
- Structural Studies of Derivatives : Tan et al. (2020) conducted structural and theoretical studies on novel norcantharidine derivatives, revealing insights into the supramolecular interactions and crystal structures of these molecules (Tan et al., 2020).
- Comparative Analysis of Tricyclic Imides : Mitchell et al. (2013) compared the structure and reactivity of various tricyclic imides, contributing to a better understanding of these compounds (Mitchell et al., 2013).
Antimicrobial and Antitumor Activities
- Antimicrobial Screening : Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of 2-hydroxy-1H-isoindole-1,3(2H)-dione, and evaluated their antimicrobial properties, exploring their potential as chemotherapeutic agents (Jain et al., 2006).
- Cytostatic Agent Development : Chan et al. (1987) designed and synthesized derivatives of 2-hydroxy-1H-isoindole-1,3-diones as potential antitumor agents, studying their cytostatic activity and conducting quantitative structure-activity relationship analysis (Chan et al., 1987).
Novel Synthesis and Reaction Studies
- Facile Synthesis Approach : Nikpour et al. (2006) developed a facile synthesis of 1H-isoindole-1,3(2H)-diones, showcasing an efficient method for producing these compounds (Nikpour et al., 2006).
- Palladium-Catalyzed Reduction : Hou et al. (2007) investigated the palladium-catalyzed formate reduction of substituted 1,3-dihydro-2H-isoindoles, leading to the formation of 4,5,6,7-tetrahydro-2H-isoindoles (Hou et al., 2007).
Eigenschaften
IUPAC Name |
2-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-2,5-6,12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJKALOITRXADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290695 | |
| Record name | 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7151-24-8 | |
| Record name | NSC70410 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]-](/img/structure/B3056368.png)
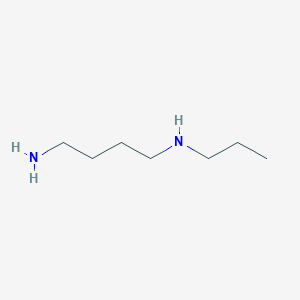

![Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3056371.png)



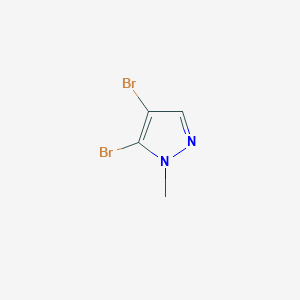
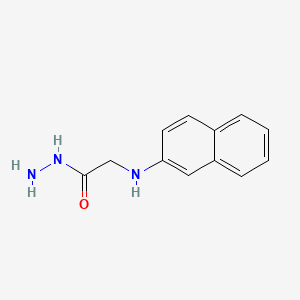
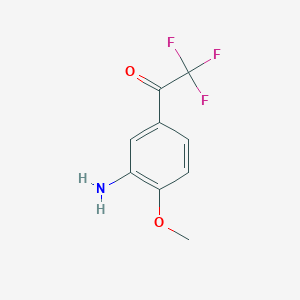
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-methylmethanamine](/img/structure/B3056385.png)
![2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis-](/img/structure/B3056387.png)
